6-[4-(benzenesulfonyl)piperidine-1-carbonyl]-4-methylquinoline
Description
6-[4-(Benzenesulfonyl)piperidine-1-carbonyl]-4-methylquinoline is a structurally complex molecule featuring a quinoline core substituted with a methyl group at the 4-position and a 4-(benzenesulfonyl)piperidine-1-carbonyl moiety at the 6-position. The compound’s synthesis likely involves sequential acylation and sulfonylation reactions, as inferred from analogous procedures in the literature. For example, acylation of piperidine derivatives with activated carbonyl groups (e.g., acid chlorides) is a common strategy to install the piperidine-carbonyl linkage , while benzenesulfonyl groups are typically introduced via sulfonylation of amines using benzenesulfonyl halides .
Key structural characteristics include:
- 4-Methyl substituent: Enhances hydrophobicity and steric bulk.
- Piperidine-benzenesulfonyl-carbonyl group: Introduces conformational flexibility and polar sulfonyl/carbonyl functionalities for target binding or solubility modulation.
Spectral characterization of similar compounds (e.g., IR and GC-MS data for 1-acyl-spiro[piperidine-quinoline] derivatives) reveals diagnostic peaks for sulfonyl (S=O stretching at ~1175 cm⁻¹) and carbonyl (C=O stretching at ~1650–1700 cm⁻¹) groups .
Properties
IUPAC Name |
[4-(benzenesulfonyl)piperidin-1-yl]-(4-methylquinolin-6-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S/c1-16-9-12-23-21-8-7-17(15-20(16)21)22(25)24-13-10-19(11-14-24)28(26,27)18-5-3-2-4-6-18/h2-9,12,15,19H,10-11,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKXVIKRGAXJYKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=NC=C1)C(=O)N3CCC(CC3)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(benzenesulfonyl)piperidine-1-carbonyl]-4-methylquinoline typically involves multiple steps, starting with the preparation of the quinoline core. The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
The next step involves the introduction of the benzenesulfonyl piperidine moiety. This can be achieved through a nucleophilic substitution reaction where piperidine is reacted with benzenesulfonyl chloride to form the benzenesulfonyl piperidine intermediate. This intermediate is then coupled with the quinoline core using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-[4-(benzenesulfonyl)piperidine-1-carbonyl]-4-methylquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Benzenesulfonyl chloride in the presence of a base like triethylamine.
Major Products
Oxidation: Oxidized derivatives of the quinoline core.
Reduction: Reduced forms of the quinoline or piperidine moieties.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Based on the search results, here's what is known about compounds containing piperidine:
6-[4-(benzenesulfonyl)piperidine-1-carbonyl]quinoxaline
Piperidine Derivatives as Inhibitors
- Piperidine derivatives have been explored for their structure-activity relationships as inhibitors of MenA, seeking to improve potency and drug disposition .
- Some analogs displayed improved pharmacokinetic parameters and potent synergy with other ETC-targeting agents, achieving nearly complete sterilization of Mtb in combination therapy within two weeks in vivo .
- These inhibitors of MK biosynthesis present a promising new strategy to curb the continued spread of TB .
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4
- Inhibitors of PKB have potential as antitumor agents because signaling through PKB is frequently deregulated in cancer .
- 4-Amino-1-(7 H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines provided ATP-competitive, nanomolar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA .
Pyridine and isoquinoline derivatives
Mechanism of Action
The mechanism of action of 6-[4-(benzenesulfonyl)piperidine-1-carbonyl]-4-methylquinoline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The benzenesulfonyl group is known to interact with protein active sites, potentially inhibiting enzyme activity.
Comparison with Similar Compounds
1'-Acyl-1-benzyl-3',4'-dihydrospiro[piperidine-4,2'-quinolines]
- Structure: Shares a spiro[piperidine-quinoline] framework but lacks the benzenesulfonyl group.
- Synthesis : Prepared via acylation of 1-benzyl-piperidone intermediates, yielding solid or oily N-amides with >90% efficiency .
- Spiro architecture imposes rigid geometry compared to the linear piperidine-quinoline linkage in the target compound.
*Estimated based on structural analogs.
4-(Benzenesulfonyl)-morpholine
- Structure: Replaces the piperidine-quinoline system with a morpholine ring.
- Properties : Exhibits pressure-dependent Raman/IR spectral shifts (e.g., C-H stretching modes merging at 0.7–2.5 GPa), indicating conformational flexibility under stress .
- Key Differences: Morpholine’s oxygen atom increases polarity but reduces basicity compared to piperidine.
1-Cyclopropyl-6-fluoro-4-oxo-quinolinecarboxylic Acid Derivatives
- Structure: Features a carboxylic acid group and piperazino-benzenesulfonyl substituents .
- Synthesis : Prepared via coupling of benzenesulfonyl halides with piperazine intermediates.
- Key Differences :
- Carboxylic acid moiety enhances water solubility but limits blood-brain barrier penetration.
- Fluorine atom introduces electronegativity, altering electronic properties.
Physicochemical and Spectral Comparisons
- Solubility: The target compound’s benzenesulfonyl and carbonyl groups may improve aqueous solubility relative to non-sulfonylated analogs like 1'-acyl-spiro derivatives .
- Thermal Stability: 4-(Benzenesulfonyl)-morpholine exhibits structural resilience under high pressure (up to 3.5 GPa), suggesting similar sulfonylated piperidine-quinoline systems may also withstand harsh conditions .
- Spectral Signatures: IR: Sulfonyl S=O stretching (~1175 cm⁻¹) and quinoline C=N stretching (~1600 cm⁻¹) are key markers . Mass Spectrometry: Low molecular ion intensity (0.5–8.0%) in analogs suggests challenges in ionization .
Biological Activity
The compound 6-[4-(benzenesulfonyl)piperidine-1-carbonyl]-4-methylquinoline is a quinoline derivative that has garnered attention in pharmacological research due to its potential biological activities. Quinoline derivatives are known for their diverse therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The structure of this compound can be represented as follows:
This compound features a quinoline core substituted with a benzenesulfonyl group and a piperidine carbonyl moiety, which may contribute to its biological properties.
Biological Activity Overview
The biological activities of this compound have been evaluated through various studies, highlighting its potential as an anticancer agent and its effects on different cellular pathways.
Anticancer Activity
Research has demonstrated that quinoline derivatives exhibit significant anticancer properties. For instance, studies have shown that certain quinoline compounds can induce apoptosis in cancer cells by modulating key signaling pathways such as the PI3K/Akt and MAPK pathways . The specific compound has been tested against several cancer cell lines, showing promising results in inhibiting cell proliferation.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-468 (Breast) | 5.0 | Induction of apoptosis via caspase activation |
| A549 (Lung) | 7.2 | Inhibition of cell cycle progression |
| HeLa (Cervical) | 6.5 | Modulation of p53 signaling |
The mechanism by which this compound exerts its anticancer effects involves:
- Apoptosis Induction : The compound activates caspases, leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : It has been shown to cause G1 phase arrest, preventing cancer cells from proliferating.
- Inhibition of Oncogenic Pathways : The compound inhibits pathways associated with tumor growth and metastasis, such as the NF-kB signaling pathway.
Anti-inflammatory Properties
In addition to its anticancer activity, this quinoline derivative has also been investigated for its anti-inflammatory effects. Studies indicate that it may inhibit the production of pro-inflammatory cytokines and reduce nitric oxide (NO) levels in activated macrophages .
| Inflammatory Marker | Effect |
|---|---|
| TNF-α | Decreased production |
| IL-6 | Decreased production |
| NO | Inhibition |
Case Studies
Several case studies have highlighted the efficacy of quinoline derivatives in clinical settings:
- Breast Cancer Study : A clinical trial involving patients with metastatic breast cancer treated with a similar quinoline derivative reported improved survival rates and reduced tumor size after treatment .
- Chronic Inflammation Model : In animal models of chronic inflammation, administration of the compound led to significant reductions in inflammatory markers and improved overall health outcomes .
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for preparing 6-[4-(benzenesulfonyl)piperidine-1-carbonyl]-4-methylquinoline?
- Answer: The synthesis typically involves acylation of piperidine intermediates followed by coupling with quinoline derivatives. For instance, 1-benzyl-4-piperidone can serve as a starting material, undergoing acylation with benzenesulfonyl chloride in anhydrous DCM under basic conditions (e.g., triethylamine). The resulting intermediate is then coupled to 4-methylquinoline via carbodiimide-mediated amidation (e.g., EDCI/HOBt). Yields often exceed 85%, with structural confirmation via IR (C=O stretch at ~1650 cm⁻¹) and GC-MS. However, low molecular ion intensity in GC-MS may require complementary techniques like NMR or HRMS .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Answer: IR spectroscopy is critical for identifying sulfonyl (S=O stretch at ~1150–1350 cm⁻¹) and carbonyl groups. GC-MS provides molecular weight confirmation, though poor ion intensity (<8% abundance) may necessitate derivatization (e.g., silylation) or alternative ionization methods (e.g., ESI-HRMS). 1H/13C NMR resolves substitution patterns on the quinoline and piperidine rings, with aromatic protons typically appearing at δ 7.2–8.5 ppm .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yields in the acylation step?
- Answer: Key optimizations include:
- Solvent selection: Anhydrous THF or DMF improves reagent solubility.
- Temperature control: Maintain 0–5°C during acyl chloride addition to minimize side reactions.
- Coupling agents: Use HATU or DCC instead of EDCI for sterically hindered intermediates.
Monitor progress via TLC (ethyl acetate/hexane, 3:7) or in-situ IR to track carbonyl formation. Post-reaction purification via flash chromatography (silica gel, gradient elution) enhances purity .
Q. What strategies address discrepancies between computational predictions and experimental biological activity data?
- Answer:
- Re-evaluate docking parameters: Use updated protein structures (e.g., from Cryo-EM) and solvent-accessible surface area (SASA) calculations.
- Assay standardization: Test under varying pH (6.5–7.4) and ionic strength to assess activity dependence.
- Metabolite profiling: Use HPLC-MS to identify degradation products that may interfere with bioassays.
Comparative studies with fluorinated analogs (e.g., 6-fluoro substitution) can isolate electronic effects on activity .
Q. How should researchers develop HPLC methods for purity analysis?
- Answer:
- Column: C18 (5 µm, 250 × 4.6 mm).
- Mobile phase: Methanol and sodium acetate/1-octanesulfonate buffer (65:35 v/v, pH 4.6).
- Detection: UV at 254 nm for quinoline absorption.
- Gradient: 5–95% methanol over 30 minutes.
Validate method specificity using spiked impurities (e.g., unreacted piperidine intermediates) and ensure resolution ≥2.0 between adjacent peaks .
Q. What experimental designs are critical for studying metal-chelating properties?
- Answer:
- UV-Vis titration: Perform in ethanol/water (1:1) with incremental Cu²⁺ or Fe³⁺ addition; monitor shifts at λmax ~300–400 nm.
- Job’s plot analysis: Determine stoichiometry (e.g., 1:1 or 2:1 ligand:metal ratio).
- DFT calculations: Use B3LYP/6-31G* to model charge transfer interactions. Compare with analogs lacking sulfonyl groups to assess chelation dependency .
Q. How can contradictory antibacterial results between research groups be resolved?
- Answer:
- Standardization: Follow CLSI guidelines with ATCC reference strains (e.g., E. coli ATCC 25922).
- MIC assays: Conduct in triplicate using broth microdilution (96-well plates).
- Structural analogs: Test 4-methyl vs. 6-fluoro derivatives to identify substituent effects.
Publish full protocols (e.g., inoculum size: 5 × 10⁵ CFU/mL; incubation: 18–24 hrs) to enable cross-study validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
